molecular formula C10H19FN2O2 B13327683 Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B13327683
M. Wt: 218.27 g/mol
InChI Key: WWJQJSHXCBBXRO-JGVFFNPUSA-N
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Description

Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that belongs to the class of fluorinated pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate.

    Fluorination: The hydroxyl group is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

    Chemical Biology: Utilized in chemical biology studies to explore the effects of fluorinated compounds on biological systems.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Rel-tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: The hydroxyl analog of the compound.

    tert-Butyl (3S,4S)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate: The chlorinated analog of the compound.

    tert-Butyl (3S,4S)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate: The brominated analog of the compound.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved selectivity compared to its analogs.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1

InChI Key

WWJQJSHXCBBXRO-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)F)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN

Origin of Product

United States

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